molecular formula C40H49N3O9P2 B12398601 5'-O-DMTr-3'-O-methyl uridine-3'-CED-phosphoramidite

5'-O-DMTr-3'-O-methyl uridine-3'-CED-phosphoramidite

Cat. No.: B12398601
M. Wt: 777.8 g/mol
InChI Key: LZVUCWWWRRGRNK-MPHCMZGLSA-N
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Description

5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite is a uridine analog. Uridine is a nucleoside that plays a crucial role in the synthesis of RNA. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used to introduce modifications into RNA sequences. The modifications can enhance the stability and functionality of the RNA molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite involves several steps The starting material is typically uridine, which undergoes a series of chemical reactions to introduce the 5’-O-DMTr and 3’-O-methyl groupsThe reaction conditions often include the use of protecting groups to prevent unwanted reactions and the use of specific solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to ensure that the final product meets the required specifications for use in oligonucleotide synthesis .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions involving 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce uridine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce uridine derivatives with additional hydrogen atoms .

Scientific Research Applications

5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of modified oligonucleotides, which are important tools in chemical biology and medicinal chemistry.

    Biology: It is used to study the structure and function of RNA molecules, as well as to develop RNA-based therapeutics.

    Medicine: It is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) molecules, which have potential therapeutic applications in various diseases.

    Industry: It is used in the production of high-purity RNA molecules for research and therapeutic applications

Mechanism of Action

The mechanism of action of 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite involves its incorporation into RNA molecules during oligonucleotide synthesis. The modifications introduced by this compound can enhance the stability and functionality of the RNA molecules. The molecular targets and pathways involved depend on the specific application of the modified RNA molecules. For example, in the case of antisense oligonucleotides, the modified RNA molecules can bind to complementary RNA sequences and inhibit their function .

Comparison with Similar Compounds

5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite is unique in its ability to introduce specific modifications into RNA molecules. Similar compounds include:

These compounds share similar applications in oligonucleotide synthesis but differ in the specific modifications they introduce and their effects on the stability and functionality of the RNA molecules.

Properties

Molecular Formula

C40H49N3O9P2

Molecular Weight

777.8 g/mol

IUPAC Name

3-[[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-di(propan-2-yl)phosphanylphosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H49N3O9P2/c1-27(2)53(28(3)4)54(50-25-11-23-41)52-37-36(48-7)34(51-38(37)43-24-22-35(44)42-39(43)45)26-49-40(29-12-9-8-10-13-29,30-14-18-32(46-5)19-15-30)31-16-20-33(47-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,44,45)/t34-,36?,37+,38-,54?/m1/s1

InChI Key

LZVUCWWWRRGRNK-MPHCMZGLSA-N

Isomeric SMILES

CC(C)P(C(C)C)P(OCCC#N)O[C@@H]1[C@@H](O[C@@H](C1OC)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O

Canonical SMILES

CC(C)P(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC

Origin of Product

United States

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